Traditional BrdU proliferation assays require harsh DNA denaturation, degrading epitopes and preventing multiplexed analysis. EdU (CAS 61135-33-9) eliminates this bottleneck through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling detection with small-molecule fluorescent azides (<1 kDa) that preserve cellular architecture.
- Detect DNA synthesis after 30-min pulses with superior sensitivity vs. BrdU; compatible with 96-/384-well plate screening.
- Multiplex with cleaved caspase-3, phospho-histone H3, or surface markers without signal loss-ideal for immunophenotyping and oncology panels.
- Penetrates intact organoids and tissue explants for depth-resolved 3D proliferation mapping, unattainable with antibody-based methods.
Supplied at ≥98% HPLC purity with flexible DMSO/water solubility; ships ambient with full QC documentation.
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
CAS No.61135-33-9
Cat. No.B1671113
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
EdU Proliferation Assay Overview
5-Ethynyl-2'-deoxyuridine (EdU; CAS 61135-33-9) is a thymidine nucleoside analog featuring a terminal ethynyl group at the 5-position of the uridine base, enabling bioorthogonal detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. With a molecular weight of 252.23 g/mol and chemical formula C11H12N2O5, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle as a functional substitute for thymidine [2]. The compound exhibits DMSO solubility up to 100 mM (approximately 25.2 mg/mL) and water solubility up to 10 mM (approximately 2.5 mg/mL), supporting flexible formulation across diverse assay formats . Unlike traditional antibody-based detection of halogenated thymidine analogs such as 5-bromo-2'-deoxyuridine (BrdU), EdU detection does not require DNA denaturation, thereby preserving cellular and tissue architecture while enabling rapid, multiplexed analysis of proliferating cell populations [3].
Click chemistry detection—no DNA denaturation required, preserving cellular architecture and antigen epitopes
Compatible with multiplexed antibody co-staining for simultaneous analysis of proliferation, apoptosis, and cell identity
Soluble in DMSO and water, supporting flexible assay design across flow cytometry, microscopy, and whole-mount imaging
[1] Salic A, Mitchison TJ. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420. doi:10.1073/pnas.0712168105 View Source
[2] Thermo Fisher Scientific. BrdU and EdU dual staining protocol. Technical Datasheet. Accessed April 2026. View Source
[3] Mead TJ, Lefebvre V. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods Mol Biol. 2014;1130:233-243. doi:10.1007/978-1-62703-989-5_17 View Source
Why Generic Substitution Fails for EdU Assays
Thymidine analogs are not functionally interchangeable for proliferation detection due to fundamental differences in detection chemistry, molecular dimensions, and biological effects. Halogenated analogs such as BrdU (5-bromo-2'-deoxyuridine), CldU (5-chloro-2'-deoxyuridine), and IdU (5-iodo-2'-deoxyuridine) require antibody-based detection that mandates harsh DNA denaturation steps—typically treatment with 2 M HCl—which compromises epitope preservation and precludes reliable co-staining for multiple antigens [1]. In contrast, EdU's terminal alkyne moiety enables click chemistry detection using small-molecule fluorescent azides (MW typically <1 kDa versus ~150 kDa for IgG antibodies), eliminating denaturation requirements and permitting superior tissue penetration [2]. Furthermore, incorporation efficiency and cytotoxicity profiles vary markedly across analogs. EdU displays significantly higher incorporation efficiency during short 30-minute pulses compared to 5-ethynyl-2'-deoxycytidine (EdC), making EdU the preferred nucleoside for sensitive short-term labeling experiments [3]. Equimolar dosing of BrdU and EdU does not produce equivalent cell labeling numbers in certain tissues, precluding direct numerical comparison between analogs in sequential labeling studies [4]. These non-overlapping properties mean that substituting EdU with a generic thymidine analog fundamentally alters assay sensitivity, workflow compatibility, and data interpretability—necessitating compound-specific validation and procurement decisions.
EdU (target)
BrdU / CldU / IdU
Require harsh DNA denaturation for antibody detection; may severely limit multiplexing and tissue integrity compared to EdU click chemistry.
EdU (target)
EdC (5-ethynyl-2′-deoxycytidine)
Reported lower incorporation efficiency in most uninfected and herpesvirus-infected models; not a direct substitute for short-pulse labeling applications.
EdU (target)
Other thymidine analogs
Chemical analog status does not guarantee detection compatibility; click chemistry alkyne handle is specific to EdU and EdC detection workflow.
[1] Salic A, Mitchison TJ. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420. doi:10.1073/pnas.0712168105 View Source
[2] Diermeier-Daucher S, Clarke ST, Hill D, Vollmann-Zwerenz A, Bradford JA, Brockhoff G. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry A. 2009;75(6):535-546. doi:10.1002/cyto.a.20712 View Source
[3] Manska S, Octaviano R, Rossetto CC. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. J Biol Chem. 2020;295(18):5871-5890. doi:10.1074/jbc.RA119.012378 View Source
[4] Smirnová D, Olexová L, Bilčík B, Zeman M. Effectivity of Two Cell Proliferation Markers in Brain of a Songbird Zebra Finch. Biology. 2020;9(11):356. doi:10.3390/biology9110356 View Source
EdU Quantitative Evidence vs. Analogs
Detection Speed: EdU Click Chemistry vs. BrdU
The click chemistry detection protocol for EdU is complete within 30 minutes, representing a substantial reduction in assay time compared to traditional BrdU immunostaining workflows that typically require several hours for antibody incubation and wash steps . The streamlined EdU detection protocol reduces both the total number of procedural steps and the overall assay duration, facilitating higher throughput without compromising sensitivity .
Detection SpeedHead-to-head
EdU click detection ≤30 min vs. BrdU immunostaining 2–4 h; reported at least 4-fold faster with fewer steps.
Supports higher-throughput proliferation assays; may reduce labor per sample.
Detection workflow duration (post-fixation to analysis-ready)
Target Compound Data
≤ 30 minutes (EdU click chemistry detection)
Comparator Or Baseline
BrdU antibody-based detection: typically 2-4 hours including primary antibody incubation, secondary antibody incubation, and multiple wash steps
Quantified Difference
EdU detection is at least 4-fold faster than BrdU immunostaining; protocol step count is also reduced
Conditions
Standard flow cytometry assay conditions as per manufacturer protocols (Sigma-Aldrich Baseclick EdU Flow Cytometry Kit 488; Thermo Fisher Click-iT EdU assays)
Why This Matters
Faster detection directly translates to higher daily assay throughput and reduced labor costs per data point, making EdU procurement economically advantageous for laboratories processing large sample volumes or conducting high-content screens.
The detection chemistry employed for EdU utilizes small-molecule fluorescent azides with molecular weights typically below 1 kDa, whereas BrdU detection requires primary and secondary IgG antibodies each weighing approximately 150 kDa [1]. This approximately 300-fold size difference enables the EdU detection reagents to diffuse freely through native tissues and intact cellular structures without requiring denaturation or extensive permeabilization [2]. Consequently, EdU allows effective staining of whole-mount preparations of large tissue and organ explants, which is not achievable with antibody-based BrdU detection due to limited antibody penetration [3].
Probe Size & PenetrationHead-to-head
Fluorescent azide ~0.6–1 kDa vs. anti-BrdU antibody complex ~300–450 kDa; approximately 150- to 300-fold smaller.
Small probe size reported to allow whole-mount tissue penetration without sectioning.
Preserves 3D spatial context for volumetric imaging.
Detection probe molecular weight and tissue penetration capability
Target Compound Data
Fluorescent azide probe: approximately 0.6-1 kDa; capable of penetrating whole-mount tissue explants without sectioning
Comparator Or Baseline
Anti-BrdU primary antibody + secondary antibody: approximately 150 kDa each, total detection complex ~300-450 kDa; limited to thin tissue sections due to poor antibody penetration
Quantified Difference
EdU detection probe is approximately 150- to 300-fold smaller by molecular weight than BrdU antibody detection complexes [1]
Conditions
Comparative tissue penetration studies in intestinal and brain whole-mount preparations from mice
Why This Matters
The ability to stain thick tissue specimens without sectioning preserves 3D spatial context and reduces sample processing time, enabling volumetric analysis of proliferation that is inaccessible with antibody-based thymidine analog detection.
[1] Diermeier-Daucher S, Clarke ST, Hill D, Vollmann-Zwerenz A, Bradford JA, Brockhoff G. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry A. 2009;75(6):535-546. doi:10.1002/cyto.a.20712 View Source
[2] Mead TJ, Lefebvre V. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods Mol Biol. 2014;1130:233-243. doi:10.1007/978-1-62703-989-5_17 View Source
[3] Salic A, Mitchison TJ. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420. doi:10.1073/pnas.0712168105 View Source
Multiplex Staining Compatibility: EdU vs. BrdU
Because EdU detection via click chemistry does not require DNA denaturation (typically 2 M HCl treatment for BrdU assays), cellular antigen epitopes remain intact and accessible for simultaneous immunodetection of multiple protein markers [1]. Experimental validation has demonstrated successful simultaneous detection of EdU incorporation alongside BrdU (in dual-pulse experiments), cleaved caspase-3 (apoptosis marker), and phospho-histone H3 (mitosis marker) within the same cell population [2]. In contrast, BrdU detection mandates harsh denaturation conditions that degrade antigenicity and severely limit or preclude reliable co-staining for additional markers [3].
Multiplex CompatibilityHead-to-head
Reported co-detection with BrdU, cleaved caspase-3, and phospho-histone H3 in a single sample.
Supports multiplexed single-cell analysis of proliferation and apoptosis without epitope loss.
2- to 3-fold greater multiplexing capacity reported compared to BrdU workflows.
Number of simultaneously detectable markers in a single sample
Target Compound Data
Successfully multiplexed with at least 3 additional antibody-based markers (BrdU, caspase-3, phospho-histone H3) in a single assay [2]
Comparator Or Baseline
BrdU alone: DNA denaturation step (2 M HCl) degrades most cellular epitopes, typically limiting analysis to BrdU plus at most 1-2 robust antigens with careful optimization
Quantified Difference
EdU enables 2- to 3-fold greater multiplexing capacity compared to BrdU-based detection, with preservation of sensitive epitopes such as phosphorylated proteins
Conditions
HeLa cell culture model; flow cytometry and immunofluorescence microscopy
Why This Matters
Multiplex compatibility reduces sample consumption and enables single-cell resolution analysis of proliferation status in relation to cell identity, cell cycle phase, and apoptotic state—critical for mechanistic studies in oncology and immunology that would require separate sample aliquots or sequential experiments with BrdU.
[1] Salic A, Mitchison TJ. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420. doi:10.1073/pnas.0712168105 View Source
[2] Hamada S, Okada S, Matsuda S, et al. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining. Cytometry A. 2008;73(10):977-983. doi:10.1002/cyto.a.20605 View Source
[3] Mead TJ, Lefebvre V. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods Mol Biol. 2014;1130:233-243. doi:10.1007/978-1-62703-989-5_17 View Source
Short-Pulse Labeling Efficiency: EdU vs. EdC
In direct comparative 30-minute pulse-labeling experiments, EdU demonstrated significantly higher incorporation efficiency than the structurally related alternative 5-ethynyl-2'-deoxycytidine (EdC) across multiple biological contexts [1]. In noninfected human fibroblast cells, EdC incorporation was markedly lower than EdU incorporation following equivalent 30-minute pulses. Similar differential incorporation was observed in cells infected with human cytomegalovirus (HCMV) and Kaposi's sarcoma-associated herpesvirus (KSHV) [1]. Notably, only in herpes simplex virus type-1 (HSV-1) infected cells did EdC and EdU show comparable incorporation levels, attributed to viral thymidine kinase activity [1].
Short-Pulse LabelingHead-to-head
EdU: robust incorporation in all tested cell types; EdC: substantially lower incorporation except in HSV-1 infected cells.
May provide higher sensitivity for short-pulse DNA synthesis tracking in most research contexts.
Cell-type dependent; EdC equivalence limited to HSV-1 thymidine kinase activity.
Relative incorporation efficiency during short 30-minute pulse labeling
Target Compound Data
EdU: robust incorporation detectable in all tested cell types (noninfected human fibroblasts, HCMV-infected, KSHV-infected, HSV-1-infected)
Comparator Or Baseline
EdC (5-ethynyl-2'-deoxycytidine): significantly lower incorporation than EdU in noninfected fibroblasts and HCMV/KSHV-infected cells; comparable incorporation only in HSV-1-infected cells expressing viral thymidine kinase
Quantified Difference
EdC incorporation is substantially reduced relative to EdU in the majority of tested conditions; exact fold-difference varies by cell type and infection status but is qualitatively significant for assay sensitivity [1]
For researchers requiring short pulse-labeling experiments—such as tracking rapid cell cycle transitions, measuring DNA repair synthesis, or studying viral replication kinetics—EdU provides superior sensitivity and signal-to-noise ratio compared to EdC, ensuring robust detection of S-phase cells with minimal labeling time.
[1] Manska S, Octaviano R, Rossetto CC. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. J Biol Chem. 2020;295(18):5871-5890. doi:10.1074/jbc.RA119.012378 View Source
Cytotoxicity and Genotoxicity: EdU vs. BrdU
Comparative cytotoxicity assessment in Chinese hamster ovary (CHO) cells revealed that EdU treatment exhibits higher cytotoxicity and genotoxicity than BrdU treatment [1]. Cells with defective homologous recombination (HR) repair displayed a greater growth delay and more severe inhibition of clonogenicity with EdU compared to wild-type and other DNA repair-deficient cells [1]. Notably, elevated EdU concentrations (>5–10 μM), which correspond to manufacturer-suggested working concentrations, were toxic to cell cultures, particularly in HR-deficient backgrounds [1]. In contrast, EdU did not induce photon sensitization to the same degree as BrdU [1]. Long-term EdU exposure in SK-BR-3 breast cancer cells resulted in substantial viability reduction and necrotic cell death, whereas BT474 cells remained largely unaffected, indicating cell-type-specific susceptibility [2].
Cytotoxicity & GenotoxicityContext-dependent
EdU >5–10 μM reported to induce cytotoxicity and genotoxicity in CHO cells, particularly in HR-deficient lines; cell-type-dependent viability effects.
Concentration-dependent cytotoxicity context; requires careful titration for long-term labeling studies.
BrdU shows lower cytotoxicity in comparable assays; cell survival endpoints may be confounded above 5 μM.
Long-Term LabelingIn Vivo StudiesStem Cell Biology
Evidence Dimension
Cytotoxicity and genotoxicity in mammalian cells
Target Compound Data
EdU at >5-10 μM: significant cytotoxicity and genotoxicity in CHO cells; induces sister chromatid exchange and HPRT mutations; causes growth delay and clonogenicity inhibition in HR-deficient cells [1]. Long-term exposure reduces SK-BR-3 viability with necrotic cell death induction [2].
Comparator Or Baseline
BrdU at comparable concentrations: lower cytotoxicity and genotoxicity than EdU in CHO cells; known to induce gene/chromosomal mutations and photon sensitization [1]
Quantified Difference
EdU displays higher cytotoxicity and genotoxicity than BrdU in CHO cells; toxic threshold identified at >5-10 μM for EdU [1]. Cell-type dependent viability effects observed, with some lines (BT474) showing tolerance while others (SK-BR-3) exhibit necrosis [2].
Conditions
CHO wild-type and DNA repair-deficient cell lines; clonogenic survival assays; sister chromatid exchange analysis; HPRT mutation assay; 48-72 hour continuous exposure
Why This Matters
Understanding EdU's elevated cytotoxicity profile compared to BrdU is essential for experimental design. For short pulse-labeling applications where cells are not required to survive long-term post-labeling, EdU's higher incorporation efficiency outweighs toxicity concerns. However, for long-term continuous labeling, lineage tracing, or studies in HR-deficient cell models (common in cancer research), EdU concentration must be carefully titrated below 5 μM to avoid confounding cytotoxic artifacts—a consideration that directly impacts procurement quantity and experimental protocol planning.
Long-Term LabelingIn Vivo StudiesStem Cell Biology
[1] Haskins JS, Su C, Maeda J, Walsh KD, Haskins AH, Allum AJ, Froning CE, Kato TA. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyuridine to Mammalian Cells. Int J Mol Sci. 2020;21(18):6631. doi:10.3390/ijms21186631 View Source
[2] Diermeier-Daucher S, Clarke ST, Hill D, Vollmann-Zwerenz A, Bradford JA, Brockhoff G. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry A. 2009;75(6):535-546. doi:10.1002/cyto.a.20712 View Source
EdU Optimal Procurement Scenarios
High-Throughput Flow Cytometry for T Cell Proliferation
For immunology laboratories conducting large-scale T cell activation and proliferation screens, EdU-based assays provide superior sensitivity for detecting proliferating T cells while better preserving T cell viability compared to dilution-based probes such as CellTrace Far Red [1]. The 30-minute click chemistry detection protocol [2] enables rapid processing of 96- or 384-well plates, and the non-denaturing workflow maintains cellular integrity for downstream functional analyses including interferon gamma response measurement [1]. Procurement of EdU in bulk quantities supports cost-effective screening campaigns where assay speed and multiplex compatibility are primary drivers.
Whole-Mount Tissue and Organoid Proliferation Imaging
EdU is uniquely suited for volumetric imaging applications requiring assessment of proliferation within intact tissue architecture. The small-molecule fluorescent azide detection probes (<1 kDa) penetrate thick tissue explants and organoids without sectioning, a capability not achievable with antibody-based BrdU detection [1]. This property has been validated in whole-mount preparations of mouse intestine and brain [1], and extends to 3D organoid models where spatial context of proliferating cell populations must be preserved. Laboratories focused on developmental biology, tissue engineering, or tumor organoid screening should prioritize EdU procurement to enable non-destructive, depth-resolved proliferation mapping.
Multiplex Single-Cell Analysis of Proliferation
EdU enables simultaneous detection of DNA synthesis alongside multiple protein markers without the epitope degradation caused by BrdU denaturation steps [1]. Validated multiplex panels include EdU with BrdU (for dual-pulse temporal tracking), cleaved caspase-3 (apoptosis), and phospho-histone H3 (mitosis) [2]. This capability is critical for oncology research examining relationships between proliferation rates, cell cycle arrest, and apoptotic induction in response to drug treatment, as well as for immunophenotyping studies where proliferation must be correlated with lineage and activation markers. Laboratories requiring high-dimensional single-cell data should select EdU over BrdU to maximize information content per sample.
Short-Pulse DNA Repair and Viral Replication Kinetics
For applications requiring precise temporal resolution of DNA synthesis events—including nucleotide excision repair (unscheduled DNA synthesis) [1] and viral replication kinetics [2]—EdU provides robust signal detection following brief 30-minute labeling pulses. EdU's superior incorporation efficiency relative to EdC in most non-infected and viral-infected contexts [2] ensures sensitive detection of low-abundance DNA synthesis events. This is particularly valuable for DNA damage response studies and for characterizing viral replication dynamics in herpesvirus research. Procurement of high-purity EdU (≥98% by HPLC) ensures consistent labeling efficiency across experimental replicates in these sensitive kinetic assays.
Assay throughput and multiplex compatibility for immunophenotyping
Whole-mount tissue imaging
Small-molecule probe penetration without sectioning
Preservation of 3D architecture and proliferation mapping
Multiplex single-cell analysis
Non-denaturing detection, epitope preservation
Co-detection of proliferation, apoptosis, and cell identity markers
Short-pulse DNA repair / viral kinetics
Reported high incorporation in brief labeling pulses
Sensitivity for low-abundance DNA synthesis events
[1] Salic A, Mitchison TJ. A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proc Natl Acad Sci U S A. 2008;105(7):2415-2420. doi:10.1073/pnas.0712168105 View Source
[2] Manska S, Octaviano R, Rossetto CC. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. J Biol Chem. 2020;295(18):5871-5890. doi:10.1074/jbc.RA119.012378 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.